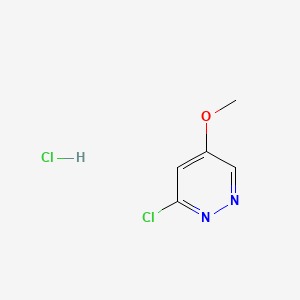

3-Chloro-5-methoxypyridazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-5-methoxypyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c1-9-4-2-5(6)8-7-3-4;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEHRGPXVGNBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Chloro 5 Methoxypyridazine Hydrochloride

Strategic Precursor Synthesis and Functionalization

The foundation of synthesizing 3-Chloro-5-methoxypyridazine (B155678) hydrochloride lies in the creation of a suitable pyridazine (B1198779) precursor. Pyridazine chemistry often begins with the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648), leading to the formation of the core dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine.

A common and versatile precursor for functionalized pyridazines is 3,6-dichloropyridazine (B152260). This starting material allows for sequential nucleophilic substitution reactions due to the electron-deficient nature of the pyridazine ring, which is activated towards nucleophilic attack. The synthesis of 3-amino-6-chloropyridazine (B20888), for example, is achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849) water in a suitable solvent. google.com This highlights the utility of dihalopyridazines as key intermediates where one halogen can be selectively replaced while the other is retained for subsequent transformations.

Another strategic approach involves building the ring with the desired functionalities already incorporated in the precursors. For instance, a hetero Diels-Alder cycloaddition between a 1,2,4,5-tetrazine (B1199680) derivative and an appropriate dienophile can yield a functionalized pyridazine directly after the extrusion of dinitrogen. mdpi.com

Table 1: Representative Precursor Synthesis

| Starting Material | Reagent(s) | Product | Key Transformation |

|---|---|---|---|

| 3,6-Dichloropyridazine | Ammonia water, Ethanol | 3-Amino-6-chloropyridazine | Nucleophilic Aromatic Substitution |

Introduction of Chloro and Methoxy (B1213986) Moieties: Regioselective Approaches

The precise placement of the chloro and methoxy groups at the C3 and C5 positions, respectively, is critical and is governed by regioselective strategies. The inherent electronic properties of the pyridazine ring and the choice of precursors and reagents determine the outcome of these functionalization steps.

Nucleophilic aromatic substitution (SNAr) is a cornerstone mechanism in the synthesis of substituted pyridazines. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to attack by nucleophiles, especially when activating groups are present. wikipedia.orgdur.ac.uk This reactivity is exploited for the introduction of the methoxy group.

Starting from a precursor such as 3,5-dichloropyridazine, a methoxide (B1231860) source, typically sodium methoxide in methanol, can be used to selectively displace one of the chloro groups. The regioselectivity of this reaction—which chlorine is replaced—depends on the electronic environment of the carbon atoms to which they are attached. The reaction proceeds via a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nature of the ring. wikipedia.org This strategy allows for the controlled, stepwise introduction of different substituents onto the pyridazine core.

Direct halogenation of a pyridazine C-H bond can be challenging to control regioselectively. chemrxiv.orgnih.gov A more common and reliable method for introducing a chlorine atom involves the conversion of a pyridazinone (or hydroxypyridazine) tautomer. Pyridazinones are readily prepared and can be efficiently converted to their corresponding chloropyridazines using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.com For the synthesis of the target compound, a precursor like 5-methoxypyridazin-3(2H)-one would be subjected to chlorination with POCl₃ to yield 3-chloro-5-methoxypyridazine.

Methoxylation is most frequently achieved via the SNAr reaction described previously, where a suitable leaving group, such as a halide, is displaced by a methoxide ion. This approach is generally preferred over direct methoxylation due to its high efficiency and predictability.

Table 2: Key Functionalization Reactions

| Precursor | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 5-Methoxypyridazin-3(2H)-one | POCl₃ | 3-Chloro-5-methoxypyridazine | Chlorination |

Formation and Isolation of the Hydrochloride Salt

Once the 3-chloro-5-methoxypyridazine free base is synthesized and purified, the final step is its conversion into the hydrochloride salt. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of a compound.

The procedure typically involves dissolving the purified 3-chloro-5-methoxypyridazine base in an anhydrous organic solvent, such as isopropanol, diethyl ether, or dichloromethane. google.comacs.org A solution of hydrogen chloride, also in an anhydrous solvent (e.g., 2 M HCl in diethyl ether), is then added dropwise to the solution of the base with stirring. acs.org The protonation occurs on one of the basic nitrogen atoms of the pyridazine ring, leading to the formation of the pyridazinium chloride. The resulting salt is generally much less soluble in the organic solvent than the free base and precipitates out of the solution. acs.org The solid hydrochloride salt is then isolated by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under vacuum. This straightforward acid-base reaction provides the final product in a stable, solid form. google.comresearchgate.net

Advanced Catalytic Systems in Synthesis

Modern organic synthesis increasingly relies on catalytic systems to improve efficiency, selectivity, and substrate scope. Transition metal catalysis, particularly with palladium, has become an indispensable tool for the construction of complex heterocyclic molecules.

Palladium-catalyzed cross-coupling reactions offer sophisticated and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of pyridazine derivatives. While not always the most direct route for a simple structure like 3-chloro-5-methoxypyridazine, these methods are invaluable for creating more complex analogues.

For instance, the Buchwald-Hartwig amination or C-O coupling reaction could be employed to introduce a methoxy group onto a halogenated or triflated pyridazine precursor. semanticscholar.org This reaction uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an alcohol (methanol) with the heterocyclic core.

Similarly, the Suzuki-Miyaura cross-coupling reaction can be used to construct the pyridazine skeleton itself or to add substituents. mdpi.com A dihalopyridazine could be coupled with an organoboron reagent under palladium catalysis to build a more complex scaffold before subsequent functionalization. These catalytic methods are characterized by their mild reaction conditions and high functional group tolerance, making them powerful tools in modern heterocyclic chemistry. semanticscholar.orgresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| 3-Chloro-5-methoxypyridazine hydrochloride | C₅H₆Cl₂N₂O | Target Compound |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | Precursor |

| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | Precursor Derivative |

| 1,2,4,5-tetrazine-3,6-dicarboxylate | C₆H₆N₄O₄ | Reagent for Cycloaddition |

| 3,5-Dichloropyridazine | C₄H₂Cl₂N₂ | Precursor |

| Sodium methoxide | CH₃NaO | Reagent (Nucleophile) |

| 5-Methoxypyridazin-3(2H)-one | C₅H₆N₂O₂ | Precursor |

| Phosphorus oxychloride (POCl₃) | Cl₃OP | Reagent (Chlorinating Agent) |

| Phosphorus pentachloride (PCl₅) | Cl₅P | Reagent (Chlorinating Agent) |

| Hydrogen chloride | HCl | Reagent for Salt Formation |

Mixed Metal Catalyst Applications

The use of transition metal catalysis is integral to modern organic synthesis, and mixed metal systems often provide synergistic effects that enhance reactivity and yield. In the synthesis of pyridazine and related N-heterocyclic structures, various metal catalysts are employed to facilitate key bond-forming and cyclization reactions. nih.govliberty.edu For instance, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which are immediate precursors to the aromatic pyridazine ring. organic-chemistry.org

Palladium-based catalysts are widely used for cross-coupling reactions to functionalize heterocyclic cores. researchgate.net Furthermore, mixed metal systems, such as nano-CuO/CuAl₂O₄ combined with D-glucose, have been reported for the three-component coupling reactions that form N-fused pyridine (B92270) derivatives, demonstrating the potential for complex molecule synthesis in a single pot. nih.gov Ruthenium catalysts have also been utilized for the in situ cyclization of alkyne diols into diketone intermediates, which subsequently react with hydrazine hydrate (B1144303) to form the pyridazine ring. liberty.edu These catalytic approaches offer high functional group tolerance and proceed under mild conditions, making them powerful tools for constructing substituted pyridazines. organic-chemistry.org

| Catalyst System | Reaction Type | Key Transformation | Reference |

|---|---|---|---|

| Copper(II) | Aerobic 6-endo-trig Cyclization | Converts β,γ-unsaturated hydrazones directly to pyridazines in AcOH. | organic-chemistry.org |

| Palladium(II) acetate (B1210297) / Xantphos | Auto-tandem Amination / N-arylation | Forms fused imidazo[1,2-b]pyridazine (B131497) systems via intramolecular C-H amination. | researchgate.net |

| Ruthenium complex | In situ Cyclization | Transforms alkyne diols into diketones for subsequent reaction with hydrazine. | liberty.edu |

| Nano-CuO/CuAl₂O₄ and D-glucose | Three-Component Coupling | Synthesizes N-fused pyridines from 2-aminopyridine, phenylacetylene, and benzaldehydes. | nih.gov |

Green Chemistry Principles and Process Optimization in Chemical Manufacturing

A primary focus of green chemistry is the replacement of volatile organic compounds (VOCs) with environmentally benign alternatives. rsc.org Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability, and it has been successfully used in the synthesis of various heterocyclic compounds. researchgate.netnih.gov For reactions involving substrates with low water solubility, other green solvents such as ionic liquids or bio-derived solvents like eucalyptol (B1671775) are employed. nih.govresearchgate.net Ionic liquids are particularly advantageous as they are non-volatile, thermally stable, and can be recycled. nih.gov

In some cases, syntheses can be performed under solvent-free conditions. rsc.org Mechanochemistry, where reactions are induced by grinding solid reactants together, eliminates the need for solvents entirely, reduces waste, and can lead to the formation of products that are not accessible through traditional solution-based methods. rsc.orgnih.gov

| Solvent Type | Key Properties | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Water | Non-toxic, non-flammable, high heat capacity. | Environmentally benign, inexpensive, readily available. | Synthesis of benzimidazolopyrimidines and triazolopyrimidines. | rasayanjournal.co.innih.gov |

| Ionic Liquids (e.g., [bmim]Br) | Non-volatile, high thermal stability, tunable properties. | Recyclable, can act as both solvent and catalyst. | Synthesis of thiazinone derivatives. | nih.govnih.gov |

| Bio-solvents (e.g., Eucalyptol) | Derived from renewable resources, biodegradable. | Sustainable alternative to petrochemical-based solvents. | Groebke–Blackburn–Bienaymé synthesis of imidazo[1,2-b]pyridazines. | researchgate.net |

| Solvent-Free (Mechanochemistry) | Reaction occurs via mechanical grinding. | Eliminates solvent waste, high efficiency, can improve yields. | Sequential aldol (B89426) and Michael additions for pyridine synthesis. | rsc.org |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with poor atom economy, such as those that use stoichiometric reagents or generate significant byproducts, are common in fine chemical and pharmaceutical synthesis. primescholars.com

To improve atom economy, synthetic strategies should favor addition, cycloaddition, and rearrangement reactions over substitution and elimination reactions, as the former incorporate all reactant atoms into the final product. Multicomponent reactions (MCRs) are an exemplary strategy for maximizing atom economy. researchgate.netacsgcipr.org By design, MCRs combine three or more starting materials in a single operation to form a product that contains portions of all reactants, thereby minimizing the formation of byproducts and reducing waste. rasayanjournal.co.in

Multicomponent Reaction (MCR) and Tandem Process Applications

Multicomponent reactions (MCRs) are highly convergent synthetic strategies that allow for the construction of complex molecules from simple precursors in a single, efficient step. researchgate.net This approach is particularly valuable for building heterocyclic scaffolds like the pyridazine ring. MCRs avoid the lengthy isolation and purification of intermediates, which saves time, reduces solvent consumption, and decreases waste generation. rasayanjournal.co.in

The synthesis of functionalized pyridazines and related heterocycles has been successfully achieved using MCRs. researchgate.net For example, the ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and hydrazines demonstrates a highly efficient and rapid method. researchgate.net Another approach involves the reaction between a 2-phenylhydrazono derivative, malononitrile, and various aldehydes to generate complex pyridazino[5,4,3-de] researchgate.netnih.govnaphthyridine derivatives under high pressure. researchgate.net These reactions often proceed with high atom economy and can be catalyzed to further enhance their efficiency and selectivity. acsgcipr.orgresearchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product Core Structure | Reference |

|---|---|---|---|---|

| Ultrasound-Promoted MCR | Arenes, cyclic anhydrides, ArNHNH₂ | [bmim]Br/AlCl₃, ultrasound | Pyridazinones and Phthalazinones | researchgate.net |

| Groebke–Blackburn–Bienaymé Reaction | 3-Aminopyridazine, aldehyde, isocyanide | Sc(OTf)₃, Eucalyptol solvent | Imidazo[1,2-b]pyridazines | researchgate.net |

| High-Pressure MCR | 2-Phenylhydrazono derivative, malononitrile, aromatic aldehydes | High pressure, ultrasonication | Pyridazino[5,4,3-de] researchgate.netnih.govnaphthyridines | researchgate.net |

| One-Pot Condensation | Barbituric acid, aryl aldehydes, malononitrile | Catalytic conditions, water or solvent-free | Pyrano[2,3-d]pyrimidines | nih.gov |

Elucidation of Chemical Reactivity and Transformational Chemistry

Mechanistic Investigations of Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of pyridazine (B1198779) chemistry, enabled by the ring's reduced electron density which facilitates attack by nucleophiles.

The chlorine atom at the C3 position of 3-Chloro-5-methoxypyridazine (B155678) is susceptible to displacement through nucleophilic aromatic substitution (SNAr). The pyridazine ring itself is an electron-deficient aromatic system, which makes it significantly more reactive towards nucleophiles compared to analogous benzene (B151609) halides. researchgate.net This enhanced reactivity allows the chloro group to be substituted by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

For instance, the synthesis of related compounds like 3-amino-6-methoxypyridazine (B1266373) is achieved by reacting 3-amino-6-chloropyridazine (B20888) with sodium methoxide (B1231860), demonstrating the displacement of a chlorine atom by a methoxide nucleophile. chemicalbook.com Similarly, 3-Chloro-5-methoxypyridazine can react with various amines, such as aniline (B41778) or piperidine, to yield the corresponding 3-amino-5-methoxypyridazine derivatives. These reactions typically proceed under basic conditions or with heating and are fundamental for building more complex molecular architectures. nih.govresearchgate.net

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

|---|---|---|---|

| Amine | Aniline (C₆H₅NH₂) | 3-(Phenylamino)-5-methoxypyridazine | Amination |

| Alkoxide | Sodium Ethoxide (NaOEt) | 3-Ethoxy-5-methoxypyridazine | Etherification |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-5-methoxypyridazine | Thioetherification |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-Methoxy-3(2H)-pyridazinone | Hydrolysis |

The pyridazine ring is characterized by its distinct electronic properties. It is considered an electron-poor or "π-deficient" heterocycle due to the presence of two electronegative nitrogen atoms. This results in a lower aromaticity index (AI=79) compared to benzene (AI=100), rendering the ring system generally resistant to electrophilic aromatic substitution while being activated for nucleophilic attack. blumberginstitute.org

The reactivity of the ring and the properties of its substituents are mutually influential. blumberginstitute.org The inherent electrophilicity of the pyridazine core can be further modulated by the electronic nature of its substituents. nih.gov For example, the presence of the chlorine atom further enhances the electrophilicity of the ring carbons, particularly the site of attachment (C3). This makes the compound a good substrate for reactions involving nucleophiles. The synthesis of pyridazines can be achieved through methods like the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines, a process that underscores the electron-deficient character of the resulting pyridazine heterocycle. rsc.org

Cross-Coupling Chemistry Utilizing the Compound as a Substrate

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated heterocycles like 3-Chloro-5-methoxypyridazine are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. The chlorine atom of 3-Chloro-5-methoxypyridazine can serve as the leaving group in such reactions, allowing for the formation of a new carbon-carbon bond at the C3 position. This methodology has been widely applied to halogenated pyrimidines to create diverse derivatives, and the same principle applies to chloropyridazines. researchgate.net By reacting 3-Chloro-5-methoxypyridazine with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base, a wide array of 3-aryl-5-methoxypyridazines can be synthesized. nih.gov

| Boronic Acid Partner | Example Reagent | Coupled Product |

|---|---|---|

| Arylboronic acid | Phenylboronic acid | 3-Phenyl-5-methoxypyridazine |

| Heteroarylboronic acid | Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-5-methoxypyridazine |

| Alkenylboronic acid | Vinylboronic acid | 3-Methoxy-5-vinylpyridazine |

| Alkylboronic acid | Methylboronic acid | 3-Methoxy-5-methylpyridazine |

Beyond the Suzuki coupling, the reactive C-Cl bond in 3-Chloro-5-methoxypyridazine is amenable to other important transition metal-mediated reactions. One prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed process for forming carbon-nitrogen bonds. This reaction allows for the coupling of the pyridazine core with a wide variety of primary and secondary amines, providing an alternative and often more general route to substituted aminopyridazines than direct SNAr. orgsyn.org

Other potential cross-coupling reactions include the Sonogashira coupling (with terminal alkynes to form alkynylpyridazines), the Heck reaction (with alkenes), and the Stille coupling (with organostannanes). These reactions expand the synthetic utility of 3-Chloro-5-methoxypyridazine, enabling its incorporation into a vast range of complex organic molecules. The reactivity in these couplings is analogous to that observed for other electron-deficient halogenated heterocycles like chloropyrimidines. researchgate.net

Reactions at the Methoxy (B1213986) Group and its Electronic Influence on Ring Reactivity

The methoxy group at the C5 position is not merely a passive substituent; it actively influences the electronic landscape of the pyridazine ring and can itself participate in chemical reactions.

The methoxy group itself can be a site of chemical transformation. The most common reaction for an aryl methyl ether such as this is O-demethylation, which involves the cleavage of the methyl C-O bond to yield the corresponding 5-hydroxy-3-chloropyridazine (which exists in tautomeric equilibrium with 6-chloro-4(5H)-pyridazinone). This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr).

Reactions Involving the Pyridazine Nitrogen Atoms

One of the primary reactions involving the pyridazine nitrogen atoms is N-alkylation . This typically occurs when the pyridazine is treated with an alkyl halide or another suitable alkylating agent. The reaction introduces an alkyl group onto one of the ring nitrogens, forming a pyridazinium salt. The regioselectivity of this reaction can be influenced by steric and electronic factors. For 3-chloro-5-methoxypyridazine, alkylation is expected to occur at the nitrogen atom further from the bulky chloro group, although mixtures of isomers are possible. Such N-alkylation is a crucial step in modifying the electronic properties and biological activity of heterocyclic compounds nih.govfabad.org.tr.

Another key transformation is N-oxidation . Treatment of pyridazines with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of pyridazine N-oxides arkat-usa.orgrsc.org. The introduction of an N-oxide group significantly alters the electron distribution in the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. For instance, the N-oxidation of substituted pyridines has been shown to be an effective strategy for further functionalization arkat-usa.org. In the case of 3-chloro-5-methoxypyridazine, oxidation would likely yield a mixture of mono-N-oxides.

| Reaction Type | Reagents | Product Type | Significance |

| N-Alkylation | Alkyl halides (e.g., R-X) | Pyridazinium salts | Modifies electronic properties and solubility. |

| N-Oxidation | H₂O₂, m-CPBA | Pyridazine N-oxides | Alters ring reactivity for further functionalization. |

Regioselective Metallation and Directed Deprotonation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent position. The resulting organometallic intermediate can then be trapped with various electrophiles.

For substituted pyridazines, the regioselectivity of deprotonation is governed by the directing ability of the substituents. In 3-chloro-5-methoxypyridazine, both the chloro and methoxy groups can act as directing groups. However, the methoxy group is generally a more effective directing group than chlorine. Therefore, deprotonation is most likely to occur at the C-4 position, which is ortho to the methoxy group. The use of hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is often employed to achieve high regioselectivity in the metalation of diazines researchgate.netresearchgate.net.

Studies on the metalation of the isomeric 3-chloro-6-methoxypyridazine (B157567) have shown that deprotonation occurs regioselectively at the C-5 position, which is adjacent to the chloro group and meta to the methoxy group, highlighting the complex interplay of electronic and steric effects researchgate.net. For 3-chloro-5-methoxypyridazine, the directing influence of the methoxy group is anticipated to favor C-4 lithiation.

Table of Regioselective Metallation Outcomes

| Substrate | Directing Group(s) | Base | Predicted Site of Deprotonation |

|---|---|---|---|

| 3-Chloro-5-methoxypyridazine | -Cl, -OCH₃ | LiTMP | C-4 (ortho to -OCH₃) |

Cyclization and Ring-Forming Reactions Involving the Pyridazine Moiety

The 3-chloro-5-methoxypyridazine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The reactive chloro group is a key handle for introducing nucleophiles that can subsequently participate in cyclization reactions.

For example, nucleophilic aromatic substitution (SNAr) of the chlorine atom with a binucleophilic reagent can initiate a cascade reaction leading to the formation of a new ring fused to the pyridazine core. A common strategy involves reacting the chloropyridazine with a compound containing both an amino and a hydroxyl or thiol group, which can lead to the formation of pyridazofused oxazines or thiazines, respectively.

Furthermore, the pyridazine ring itself can be constructed through cyclization reactions. A classic method involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) wikipedia.org. While 3-chloro-5-methoxypyridazine is the starting material in this context, understanding its synthesis provides insight into potential ring-forming transformations it might undergo. For instance, reactions that lead to the opening of the pyridazine ring followed by rearrangement and re-cyclization can produce different heterocyclic structures, such as pyrazoles researchgate.net.

| Reaction Type | Reactant Partner | Resulting Structure |

| Intramolecular SNAr | Substrates with pendant nucleophiles | Fused bicyclic systems nih.gov |

| Condensation | Binucleophilic reagents | Fused heterocyclic compounds (e.g., pyrazolopyridazines) researchgate.net |

Oxidation and Reduction Chemistry

Beyond N-oxidation of the ring nitrogens, the substituents on the 3-chloro-5-methoxypyridazine ring can also undergo oxidative and reductive transformations. The methoxy group is generally stable to mild oxidizing conditions.

The pyridazine ring itself is relatively electron-deficient and thus resistant to oxidation. However, under forcing conditions, degradation of the ring can occur.

Reduction reactions offer more synthetic utility. The chloro group at the C-3 position can be removed via catalytic hydrogenation. This dehalogenation reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. This provides a route to 3-methoxypyridazine. Selective reduction of a chloro group is a valuable transformation in the synthesis of pharmaceutical intermediates google.com.

It is also possible to reduce the pyridazine ring itself, although this often requires harsh conditions. Depending on the reagents and reaction conditions, partial or complete saturation of the ring can be achieved, leading to dihydropyridazine (B8628806) or tetrahydropyridazine derivatives.

| Transformation | Reagents and Conditions | Product |

| Dehalogenation | H₂, Pd/C | 3-Methoxypyridazine |

| N-Oxidation | m-CPBA, H₂O₂ | 3-Chloro-5-methoxypyridazine N-oxide arkat-usa.orgrsc.org |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Chloro-5-methoxypyridazine (B155678) hydrochloride, both ¹H and ¹³C NMR would be crucial for confirming its structural integrity.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a hypothetical ¹H NMR spectrum of 3-Chloro-5-methoxypyridazine hydrochloride, one would expect to observe distinct signals corresponding to the methoxy (B1213986) group protons and the aromatic protons on the pyridazine (B1198779) ring. The protonation of the pyridazine ring nitrogen by HCl would likely lead to a downfield shift of the aromatic proton signals compared to the free base due to the increased electron-withdrawing effect. The methoxy protons would appear as a singlet, while the two aromatic protons would likely appear as distinct signals, potentially as doublets, depending on their coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OCH₃ | 3.9 - 4.2 | Singlet |

| Aromatic CH (C4-H) | 7.5 - 7.8 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent atoms (Cl, O, N) and the aromaticity of the pyridazine ring. The carbon atoms bonded to the electronegative chlorine and oxygen atoms, as well as the carbons within the heterocyclic ring, would exhibit characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| OCH₃ | 55 - 60 |

| C4 | 120 - 125 |

| C6 | 140 - 145 |

| C3 | 150 - 155 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands for the C-H, C=N, C=C, and C-O functional groups. The presence of the hydrochloride salt would likely introduce a broad absorption band in the 2400-3300 cm⁻¹ region, corresponding to the N-H stretch of the protonated pyridazinium ion.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (salt) | 2400 - 3300 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 |

| C=N and C=C Stretching | 1400 - 1600 |

| C-O Stretch (methoxy) | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to confirm the molecular weight of the parent cation (the protonated free base). The predicted monoisotopic mass of the free base, 3-Chloro-5-methoxypyridazine (C₅H₅ClN₂O), is approximately 144.01 Da. In the mass spectrum, one would expect to see a molecular ion peak [M+H]⁺ at m/z corresponding to this mass plus the mass of a proton. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a key signature for chlorine-containing compounds. Fragmentation patterns could provide further structural information.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-5-methoxypyridazine

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ (with ³⁵Cl) | 145.02 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would be dependent on the solvent used. The protonation of the pyridazine ring to form the hydrochloride salt could cause a shift in the absorption bands compared to the free base.

Elemental Analysis for Purity Assessment and Stoichiometric Verification

Detailed research findings and data tables for the elemental analysis of this compound are not available in the reviewed scientific literature.

Strategic Utility of 3 Chloro 5 Methoxypyridazine Hydrochloride in Complex Chemical Syntheses

Application as a Versatile Synthetic Building Block in Heterocyclic Chemistry

3-Chloro-5-methoxypyridazine (B155678) hydrochloride serves as a key intermediate in the elaboration of more complex heterocyclic structures. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents. This reactivity is a cornerstone of its utility, enabling chemists to forge new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

The pyridazine (B1198779) ring itself can participate in various chemical transformations. For instance, pyridazine derivatives can undergo cycloaddition reactions, acting as either the diene or dienophile component, to construct fused bicyclic and polycyclic systems. The nitrogen atoms in the pyridazine ring can also be quaternized or oxidized, further expanding the range of accessible derivatives. The interplay between the chloro and methoxy (B1213986) groups modulates the electronic properties of the pyridazine ring, influencing its reactivity and the regioselectivity of subsequent transformations.

Role in the Construction of Diverse Functionalized Heterocyclic Scaffolds

The strategic placement of the chloro and methoxy groups on the pyridazine ring makes 3-Chloro-5-methoxypyridazine hydrochloride an ideal starting material for the synthesis of a multitude of functionalized heterocyclic scaffolds. The chlorine atom provides a reactive handle for introducing diverse functionalities, while the methoxy group can be retained to influence the electronic properties of the final molecule or can be cleaved to reveal a pyridazinone moiety.

Key synthetic transformations include:

Nucleophilic Aromatic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of alkyl, aryl, amino, alkoxy, and thioether groups.

Cross-Coupling Reactions: The chloro group is amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of biaryl and N-aryl pyridazine derivatives.

Modification of the Methoxy Group: The methoxy group can be demethylated to yield the corresponding pyridazinone, a scaffold with its own unique biological and chemical properties. This transformation adds another layer of diversity to the accessible molecular architectures.

These synthetic strategies, often used in combination, allow for the construction of a wide array of substituted and fused pyridazine systems, which are of significant interest in medicinal chemistry and materials science.

Strategies for Diversification and Chemical Library Generation

The inherent reactivity of this compound makes it an excellent scaffold for the generation of chemical libraries for high-throughput screening. By systematically varying the nucleophiles and coupling partners used in reactions with the chloro group, a large and diverse collection of pyridazine derivatives can be rapidly synthesized.

A common strategy for library generation involves a divergent synthetic approach. Starting from the common this compound core, parallel reactions are performed with a diverse set of building blocks. For example, an array of amines can be reacted in a parallel fashion to generate a library of 3-amino-5-methoxypyridazines. Similarly, a library of biaryl pyridazines can be constructed using a variety of boronic acids in a parallel Suzuki coupling format.

The ability to readily functionalize the pyridazine core at multiple positions allows for the creation of three-dimensional molecular diversity, which is crucial for exploring chemical space and identifying novel bioactive compounds. The generation of a small library of unique pyridazines has been demonstrated as a valuable approach for further analysis of their potential applications. researchgate.net

Exploration in Materials Science and Organic Semiconductors (Contextual to Pyridazine Derivatives)

Pyridazine-based materials have garnered significant attention in the field of materials science due to their unique electronic and photophysical properties. mdpi.com The presence of two adjacent nitrogen atoms in the pyridazine ring imparts a high electron affinity, making them attractive components for n-type organic semiconductors. These materials are essential for the development of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). mdpi.com

The ability to tune the electronic properties of pyridazine derivatives through chemical modification is a key advantage. By introducing electron-donating or electron-withdrawing substituents, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. This compound, with its combination of a potentially electron-withdrawing chloro group and an electron-donating methoxy group, offers a versatile platform for the synthesis of novel pyridazine-based materials with tailored optoelectronic properties. The synthesis and characterization of unique pyridazines have been explored for their potential within various applications in the electronic and industrial world. researchgate.net

Precursor for Agrochemical Research Intermediates and Related Compounds

The pyridazine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial herbicides, insecticides, and fungicides containing this heterocyclic core. The development of novel agrochemicals often relies on the synthesis and screening of large libraries of compounds, and versatile building blocks are essential for this process.

This compound serves as a valuable precursor for the synthesis of a wide range of agrochemical research intermediates. The reactive chlorine atom can be displaced by various nucleophiles to introduce functionalities known to impart biological activity. Furthermore, the pyridazine core itself can mimic other aromatic systems, acting as a bioisostere for benzene (B151609) or pyridine (B92270) rings found in existing agrochemicals. This allows for the exploration of new chemical space and the potential discovery of compounds with improved efficacy, selectivity, or environmental profiles. Pyridine derivatives, which share structural similarities with pyridazines, are widely used in the synthesis of pesticides. researchgate.net

Ligand Design in Transition Metal Catalysis (Relevant to Pyridazine Scaffolds)

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons that can coordinate to transition metals, making pyridazine derivatives attractive candidates for the design of novel ligands for catalysis. The electronic properties of the pyridazine ring, and thus the coordinating ability of the nitrogen atoms, can be modulated by the substituents on the ring.

Emerging Research Avenues and Future Directions

Development of Novel and Highly Efficient Synthetic Routes

Key research directions include:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful cycloaddition strategy, often involving tetrazines reacting with electron-rich dienophiles, provides a highly regioselective pathway to functionalized pyridazines. rsc.org Adapting this method could offer a direct and efficient route to the core pyridazine (B1198779) structure.

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling are instrumental in creating C-C bonds. researchgate.net These methods could be employed to introduce aryl or other functional groups onto the pyridazine scaffold, starting from precursors like 3-amino-6-chloropyridazine (B20888). researchgate.net

C-H Functionalization: Direct C-H activation and functionalization are emerging as highly atom-economical methods. Applying these strategies to the pyridazine ring could allow for the direct introduction of substituents without the need for pre-functionalized starting materials, simplifying synthetic sequences.

| Synthetic Strategy | Potential Advantages for Pyridazine Synthesis | Key Features |

| Inverse-Electron-Demand Diels-Alder | High regioselectivity, mild reaction conditions. rsc.org | Utilizes electron-deficient dienes (e.g., tetrazines). rsc.org |

| Metal-Catalyzed Cross-Coupling | High functional group tolerance, well-established reliability. researchgate.net | Typically involves palladium or copper catalysts. researchgate.net |

| Direct C-H Functionalization | High atom economy, reduced synthetic steps. | Bypasses the need for pre-activated substrates. |

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The electronic nature of the pyridazine ring, characterized by its π-deficient aromatic system due to the two adjacent nitrogen atoms, governs its reactivity. liberty.edu The specific substituents on 3-Chloro-5-methoxypyridazine (B155678) hydrochloride—an electron-withdrawing chlorine atom and an electron-donating methoxy (B1213986) group—create a unique electronic profile that warrants further investigation.

Future studies will likely focus on:

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 3-position is a prime site for SNAr reactions. Exploring its displacement with a wide range of nucleophiles (e.g., amines, thiols, alcohols) could generate a large library of novel derivatives with diverse functionalities. nih.gov

Site-Selective Reactions: Investigating the interplay between the chloro and methoxy groups to control regioselectivity in various transformations, such as metalation or further functionalization, is a key area for exploration.

Ring Transformations: Studying the stability of the pyridazine ring under various conditions (e.g., photochemical, thermal) could reveal novel rearrangement or ring-opening pathways, leading to the synthesis of entirely different heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Technologies

The adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. uc.ptsci-hub.se Applying this technology to the synthesis of 3-Chloro-5-methoxypyridazine hydrochloride could revolutionize its production.

Future research in this area would involve:

Automated Reaction Optimization: Coupling flow reactors with automated systems and machine learning algorithms can enable high-throughput screening of reaction conditions (temperature, pressure, catalyst loading, residence time) to rapidly identify optimal synthetic parameters.

In-line Purification and Analysis: Integrating purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools directly into the flow path allows for real-time monitoring and isolation of the final product, creating a fully automated "synthesis-to-stock" platform. uc.pt

| Feature | Benefit in Batch Synthesis | Benefit in Flow Chemistry |

| Safety | Handling of hazardous reagents or exotherms can be risky at scale. | Small reactor volumes and superior heat dissipation significantly reduce risks. sci-hub.se |

| Scalability | Scaling up often requires re-optimization and specialized equipment. | Production is scaled by extending run time rather than increasing reactor size. uc.pt |

| Reproducibility | Can be affected by variations in mixing and heat transfer. | Precise control over parameters ensures high run-to-run consistency. uc.pt |

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for optimizing synthetic processes. Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, enables real-time, in-situ monitoring of chemical reactions.

For the synthesis of this compound, future work could incorporate:

In-situ FT-IR and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products in real time by monitoring their characteristic vibrational frequencies, providing valuable kinetic data.

Reaction Calorimetry: Measuring the heat flow of a reaction as it proceeds can provide critical information about its kinetics and thermal safety profile.

NMR Spectroscopy: Flow NMR setups can be used to directly monitor reactions, allowing for the unambiguous identification of species present in the reaction mixture at any given time. This is particularly useful for complex reactions where multiple products or intermediates may form. mdpi.commdpi.com

Theoretical Design of Derivatives with Tuned Chemical Properties and Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds. nih.gov Applying these methods to this compound can guide synthetic efforts and accelerate the discovery of derivatives with desired characteristics.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate electronic structures, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. nih.gov This information helps predict sites of reactivity, understand substituent effects, and rationalize experimental observations.

Molecular Docking and Simulation: For derivatives with potential biological applications, molecular docking can predict binding affinities and modes of interaction with target proteins, guiding the design of more potent and selective molecules.

Structure-Activity Relationship (SAR) Studies: By computationally screening virtual libraries of derivatives, researchers can build predictive SAR models that correlate structural features with specific chemical or biological activities, prioritizing the most promising candidates for synthesis. nih.gov

Investigation of Supramolecular Assembly and Host-Guest Chemistry (General Pyridazine Research)

The pyridazine nucleus, with its two adjacent nitrogen atoms, is an excellent building block for supramolecular chemistry. rsc.org The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors or coordinate to metal centers, facilitating the self-assembly of complex, higher-order structures. rsc.orgrsc.org

While specific research on this compound in this context is nascent, general research on pyridazines points to exciting possibilities:

Crystal Engineering: The substituents on the pyridazine ring can be modified to direct the formation of specific crystal packing arrangements through intermolecular interactions like hydrogen bonding and π-π stacking, leading to materials with unique properties. rsc.org

Coordination Chemistry: Pyridazine-based ligands are used to construct polynuclear coordination complexes, including molecular grids and cages. rsc.orgrsc.org These structures have potential applications in catalysis, molecular recognition, and materials science.

Host-Guest Systems: The electron-deficient cavity of pyridazine-containing macrocycles can be designed to bind specific guest molecules, acting as sensors or molecular transporters. Research into pyridine-pyridazine oligomers has shown they can form nanochannels capable of recognizing and transporting ions. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-methoxypyridazine hydrochloride, and how can yield be improved?

Methodological Answer: The synthesis typically involves sequential functionalization of pyridazine derivatives. A common approach is nucleophilic substitution at the 3-position using POCl₃ or PCl₅ to introduce the chlorine moiety, followed by methoxylation via alkoxy group substitution (e.g., using NaOMe/MeOH) . Yield optimization requires strict control of reaction parameters:

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridazine ring protons δ 7.0–8.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities, while ESI-MS detects molecular ions [M+H]⁺ at m/z 191.6 .

- XRD : Single-crystal analysis validates structural conformation and hydrochloride salt formation .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies in buffered solutions (pH 1–12) show:

- Acidic conditions (pH < 3) : Hydrolysis of the methoxy group occurs, forming 5-hydroxypyridazine derivatives.

- Neutral to alkaline (pH 7–12) : Degradation via nucleophilic displacement of chlorine by hydroxide ions dominates. Use phosphate buffers (pH 5–6) for short-term storage, and lyophilization for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify reactive sites:

- Electrostatic potential maps highlight electron-deficient C3 (due to Cl) and C5 (due to electron-donating OMe), guiding nucleophilic attack patterns .

- Activation energy barriers predict preferential substitution at C3 over C5 in SNAr reactions . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What strategies mitigate impurity formation during large-scale synthesis?

Methodological Answer: Impurities arise from incomplete chlorination, over-alkoxylation, or dimerization. Mitigation strategies include:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to halt at >95% conversion .

- Design of Experiments (DoE) : Taguchi orthogonal arrays optimize variables (e.g., stoichiometry, solvent polarity) to reduce byproducts like 3,5-dimethoxypyridazine .

- Chromatographic purification : Preparative HPLC with gradient elution (ACN/water) isolates the target compound from dimers .

Q. How can in vitro assays evaluate the bioactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic assays : Use fluorescence-based substrates (e.g., fluorogenic PDE inhibitors) to measure IC₅₀ values. Adjust chloride ion concentration to account for counterion effects .

- Docking studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., phosphodiesterases), validated by mutagenesis .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer: Conflicting solubility values often stem from:

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubilities. Use DSC to confirm polymorphic identity .

- Counterion effects : Compare hydrochloride salt vs. free base solubility in DMSO, methanol, and PBS .

- Standardization : Adopt USP protocols (e.g., shake-flask method at 25°C) for consistency .

Q. What validation criteria ensure reproducibility in impurity profiling?

Methodological Answer: Follow ICH Q3A/B guidelines:

- Limit tests : Validate HPLC methods for specificity (spiking known impurities), accuracy (recovery 98–102%), and precision (RSD < 2%) .

- Forced degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and acid/base hydrolysis to identify degradation pathways .

Safety & Handling

Q. What PPE and engineering controls are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.